molecular formula C10H15NO B13228895 Methoxy[1-(2-methylphenyl)ethyl]amine

Methoxy[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13228895
M. Wt: 165.23 g/mol
InChI Key: FCWFJAMHXDYEKJ-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy[1-(2-methylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with methanol in the presence of a strong acid, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods offer advantages in terms of efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy[1-(2-methylphenyl)acetaldehyde], while reduction can produce this compound derivatives.

Scientific Research Applications

Methoxy[1-(2-methylphenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Methoxyethylamine: Contains a methoxy group but lacks the phenyl ring.

    Phenethylamine: The parent compound without any substitutions.

Uniqueness

Methoxy[1-(2-methylphenyl)ethyl]amine is unique due to the specific combination of the methoxy and methyl groups on the phenyl ring. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

Methoxy[1-(2-methylphenyl)ethyl]amine, also known as a substituted phenethylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group attached to an ethylamine backbone, which influences its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.24 g/mol
  • Key Functional Groups : Methoxy group, aromatic ring (2-methylphenyl)

The structural characteristics of this compound play a crucial role in its biological activity, particularly its ability to interact with various receptors and enzymes.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as receptors and enzymes. The methoxy group enhances binding affinity, potentially leading to modulation of neurotransmitter systems, which is significant in the context of neurological disorders.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs).

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis16
Listeria monocytogenes16

These findings suggest that the compound could be explored further for potential applications in treating bacterial infections.

Neurological Effects

Research indicates that this compound may have implications in treating neurological disorders. Its interaction with neurotransmitter receptors suggests a possible role as a neuromodulator. Studies have shown that similar compounds can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial properties of various phenethylamines, including this compound. The compound was shown to effectively inhibit growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
  • Neuromodulatory Effects : Another research article examined the effects of substituted phenethylamines on neurotransmitter systems. It was found that compounds similar to this compound could enhance dopaminergic activity, suggesting potential therapeutic benefits for conditions like depression and anxiety .
  • Synthetic Applications : this compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological properties .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-methoxy-1-(2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-6-4-5-7-10(8)9(2)11-12-3/h4-7,9,11H,1-3H3

InChI Key

FCWFJAMHXDYEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NOC

Origin of Product

United States

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